molecular formula C11H9BrN2O3 B1400531 1-Acetyl-5-(acetyloxy)-6-bromo-1H-indazole CAS No. 1206800-77-2

1-Acetyl-5-(acetyloxy)-6-bromo-1H-indazole

Cat. No.: B1400531
CAS No.: 1206800-77-2
M. Wt: 297.1 g/mol
InChI Key: ULMJHNMTKSEWKX-UHFFFAOYSA-N
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Description

1-Acetyl-5-(acetyloxy)-6-bromo-1H-indazole is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of an acetyl group at the 1-position, a bromine atom at the 6-position, and an acetate group at the 5-position of the indazole ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetyl-5-(acetyloxy)-6-bromo-1H-indazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-5-(acetyloxy)-6-bromo-1H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF) or ethanol.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide in water or aqueous ethanol.

Major Products Formed

    Substitution: Formation of substituted indazole derivatives.

    Oxidation: Formation of indazole oxides.

    Reduction: Formation of reduced indazole derivatives.

    Hydrolysis: Formation of indazole carboxylic acids.

Scientific Research Applications

1-Acetyl-5-(acetyloxy)-6-bromo-1H-indazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Acetyl-5-(acetyloxy)-6-bromo-1H-indazole involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of enzymes or receptors by binding to their active sites and blocking their activity. This can lead to the modulation of various biological processes, such as cell proliferation, inflammation, and microbial growth .

Comparison with Similar Compounds

Similar Compounds

    1-acetyl-1H-indazol-5-yl acetate: Lacks the bromine atom at the 6-position.

    6-bromo-1H-indazole: Lacks the acetyl and acetate groups.

    1-acetyl-6-bromo-1H-indazole: Lacks the acetate group at the 5-position.

Uniqueness

1-Acetyl-5-(acetyloxy)-6-bromo-1H-indazole is unique due to the presence of both the bromine atom at the 6-position and the acetate group at the 5-position. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable scaffold for the development of novel therapeutic agents and materials .

Properties

IUPAC Name

(1-acetyl-6-bromoindazol-5-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O3/c1-6(15)14-10-4-9(12)11(17-7(2)16)3-8(10)5-13-14/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULMJHNMTKSEWKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=CC(=C(C=C2C=N1)OC(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 6-bromo-5-hydroxy-1H-indazole (25 g, 117 mmol) in acetic acid anhydride (75 mL) is heated at 110° C. with stirring for 2 hours. After it is cooled, diethyl ether (100 mL) is added. The precipitate is collected by filtration, washed with diethyl ether (30 mL), and dried under vacuum to afford the product (34 g, 98% yield). MS (m/z): 297.0 (M+H).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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